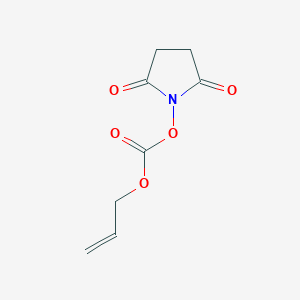

N-(Allyloxycarbonyloxy)succinimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXALTPBNZNFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472673 | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135544-68-2 | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Allyloxycarbonyloxy)succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(Allyloxycarbonyloxy)succinimide CAS number

An In-Depth Technical Guide to N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)

Authored by a Senior Application Scientist

Abstract

N-(Allyloxycarbonyloxy)succinimide, commonly referred to as Alloc-OSu, is a pivotal reagent in modern organic synthesis, particularly within the realms of peptide chemistry, bioconjugation, and drug development. Its primary function is to introduce the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The utility of Alloc-OSu stems from the unique cleavage conditions required for the resulting Alloc-carbamate, which relies on palladium catalysis. This offers a critical layer of orthogonality, allowing for selective deprotection in the presence of other common protecting groups like Boc and Fmoc. This guide provides an in-depth exploration of Alloc-OSu, from its fundamental properties and synthesis to detailed, field-tested protocols for its application and subsequent cleavage, grounded in mechanistic rationale to empower researchers in their synthetic strategies.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are the foundation of reproducible science. Alloc-OSu is a moisture and heat-sensitive solid, necessitating careful storage and handling to maintain its reactivity.[1]

| Property | Value | Source(s) |

| CAS Number | 135544-68-2 | [2],[3],[4] |

| Molecular Formula | C₈H₉NO₅ | [2],[4] |

| Molecular Weight | 199.16 g/mol | [2],[3],[4] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | [1],[4] |

| Physical Form | Solid / Liquid (assay dependent) | [1],[3], |

| Density | ~1.287 g/mL at 25 °C | [3],[5] |

| Refractive Index | n20/D ~1.482 | [3],[5] |

| Storage Conditions | 2-8°C, under inert gas | [3], |

Synthesis of N-(Allyloxycarbonyloxy)succinimide

The most established and widely employed methodology for synthesizing Alloc-OSu involves the reaction of N-hydroxysuccinimide (NHS) with allyl chloroformate.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The causality here is straightforward: the highly nucleophilic hydroxyl group of NHS attacks the electrophilic carbonyl carbon of allyl chloroformate, leading to the displacement of the chloride and formation of the target activated ester.

Caption: General synthesis of Alloc-OSu from NHS and allyl chloroformate.

Mechanism of Amine Protection: The Role of the Activated NHS Ester

The efficacy of Alloc-OSu as an aminating reagent lies in its structure. The N-hydroxysuccinimide moiety is an excellent leaving group. The electron-withdrawing nature of the two adjacent carbonyls in the succinimide ring stabilizes the resulting N-hydroxysuccinimidyl anion, making the carbonate carbonyl highly electrophilic and susceptible to nucleophilic attack. When a primary or secondary amine is introduced, its lone pair of electrons readily attacks this electrophilic center, forming a tetrahedral intermediate which then collapses, expelling the stable NHS anion and yielding the desired Alloc-protected amine (an allyl carbamate).

Sources

An In-depth Technical Guide to the Physical Properties of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)

Introduction: The Versatility of Alloc-OSu in Modern Synthesis

N-(Allyloxycarbonyloxy)succinimide, commonly abbreviated as Alloc-OSu, is a highly valuable reagent in the fields of organic chemistry, drug development, and polymer science. Its structure, featuring a reactive N-succinimidyl carbonate linked to an allyl group, makes it an efficient agent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is prized for its unique deprotection conditions using palladium(0) catalysts, which are orthogonal to many other common protecting groups, thereby enabling complex, multi-step synthetic strategies.

This guide provides an in-depth exploration of the core physical properties of Alloc-OSu. Understanding these characteristics is not merely academic; it is fundamental to its proper handling, storage, reaction setup, and the ultimate success of the synthetic endeavors in which it is employed. From ensuring thermal stability to predicting its behavior in various solvent systems, a thorough grasp of its physical nature is paramount for any researcher utilizing this versatile compound. This document is designed to serve as a comprehensive technical resource for scientists and professionals, synthesizing key data with practical, field-proven insights.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a reagent are the bedrock of its practical application. For Alloc-OSu, these properties dictate everything from calculating molar equivalents to ensuring safe handling during transfer and reaction. The compound is often supplied as a low-melting solid or a liquid, a direct consequence of its melting point being near ambient temperature.[1]

Table 1: Summary of Key Physical Properties of N-(Allyloxycarbonyloxy)succinimide

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉NO₅ | [2][3] |

| Molecular Weight | 199.16 g/mol | [2][3][4] |

| CAS Number | 135544-68-2 | [2][3][4] |

| Appearance | White to off-white low melting solid or liquid | [5][6] |

| Melting Point | ~21 °C | [4] |

| Boiling Point | 269.5 ± 33.0 °C (Predicted) | [4] |

| Density | 1.287 g/mL at 25 °C | [4][6][7] |

| Refractive Index (n²⁰/D) | 1.482 | [6][7] |

| Flash Point | 117 °C (242.6 °F) | [4][6] |

These parameters are critical for day-to-day laboratory work. The density, for example, is essential for accurately dispensing the reagent when it is in its liquid form, while the high flash point indicates a relatively low fire hazard under standard laboratory conditions.[6]

Section 2: Solubility Profile

The choice of solvent is critical for achieving homogeneous reaction conditions and optimizing reaction rates. While extensive quantitative solubility data for Alloc-OSu is not widely published, a qualitative profile can be derived from its molecular structure and the known properties of its parent compound, succinimide.

Alloc-OSu possesses both polar (imide, carbonate) and non-polar (allyl group, hydrocarbon backbone) features. This amphiphilic nature suggests solubility in a range of moderately polar aprotic organic solvents. In contrast, the parent compound succinimide is soluble in polar protic solvents like water and ethanol but insoluble in ether and chloroform.[1] The addition of the larger, less polar allyloxycarbonyl group to the succinimide core is expected to decrease its solubility in water and increase its affinity for less polar organic solvents.

Predicted Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF).

-

Low to Insoluble: Water, Hexanes, Diethyl Ether.

Protocol for Determining Solubility

This protocol provides a systematic approach to experimentally verify the solubility of a compound like Alloc-OSu in a laboratory setting.

Causality: The principle of "like dissolves like" governs this process.[7] The goal is to match the polarity of the solvent with that of the solute. The workflow systematically tests solvents of decreasing polarity to efficiently classify the compound.

Methodology:

-

Preparation: Dispense approximately 20-30 mg of Alloc-OSu into a series of clean, dry test tubes.

-

Solvent Addition: To the first tube, add the chosen solvent (e.g., Dichloromethane) in 0.5 mL increments.

-

Mixing: After each addition, cap and vortex the tube for 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for the complete disappearance of the solute. A clear, homogeneous solution indicates solubility.

-

Quantification (Optional): Continue adding solvent until the solute dissolves completely to determine an approximate solubility limit (e.g., mg/mL).

-

Systematic Testing: Repeat steps 2-4 for a range of solvents, moving from polar aprotic (DMF, MeCN) to less polar (EtOAc, DCM) and non-polar (Hexanes).

Caption: Fig 1. Systematic workflow for solubility testing.

Section 3: Thermal Properties & Stability

The thermal stability of Alloc-OSu is a critical consideration for both storage and reaction conditions. As an activated ester, it is susceptible to degradation over time, a process that can be accelerated by elevated temperatures and moisture.

Storage: The recommended storage temperature for Alloc-OSu is 2-8°C.[6][7] This refrigerated condition minimizes the rate of hydrolysis and other decomposition pathways, preserving the reagent's purity and reactivity for extended periods. For long-term storage, it is crucial that the container is tightly sealed to prevent the ingress of atmospheric moisture.

Melting Point Determination: The melting point is not only a key physical constant but also a reliable indicator of purity. A pure, crystalline compound will exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities will cause both a depression and a broadening of this range.

Protocol for Melting Point Determination

Causality: This procedure uses a controlled heating rate to precisely observe the phase transition from solid to liquid. A rapid initial heating brings the sample close to its melting point, after which a much slower ramp rate (~1-2°C/minute) is used to allow for thermal equilibrium, ensuring an accurate measurement.

Methodology:

-

Sample Preparation: Ensure the Alloc-OSu sample is crystalline. If it has melted, it may be necessary to recrystallize it from a suitable solvent or cool it to induce solidification. Finely crush the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm height) should enter the tube.

-

Sample Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, set a rapid heating ramp (10-20°C/min) to find a rough value. A fresh sample must be used for the precise measurement.

-

Precise Measurement: For an accurate reading, set the starting temperature to ~5-10°C below the expected melting point (21°C). Set the heating ramp rate to 1-2°C/minute.

-

Observation & Recording: Observe the sample through the magnified viewing window. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Fig 2. Workflow for melting point determination.

Section 4: Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of Alloc-OSu. The key techniques are Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For Alloc-OSu, the expected signals in a deuterated solvent (e.g., CDCl₃) are:

-

Succinimide Protons: A singlet at approximately 2.8-2.9 ppm, integrating to 4H, corresponding to the two equivalent -CH₂- groups of the succinimide ring.[8]

-

Allyl Protons (-O-CH₂-CH=CH₂):

-

A multiplet (ddd) around 5.9-6.1 ppm (1H) for the internal vinyl proton (-CH=).

-

A multiplet around 5.3-5.5 ppm (2H) for the terminal vinyl protons (=CH₂).

-

A doublet around 4.7-4.8 ppm (2H) for the methylene protons adjacent to the oxygen (-O-CH₂-).

-

The presence of all these signals with the correct integration and multiplicity confirms the structure of the compound. A reference spectrum can be found at ChemicalBook.[9]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of Alloc-OSu is characterized by strong absorptions corresponding to its three distinct carbonyl groups and the carbon-carbon double bond.

-

Imide C=O Stretch: Two characteristic stretches are expected for the cyclic imide. A strong, asymmetric stretch typically appears around 1780-1790 cm⁻¹ and a symmetric stretch around 1710-1720 cm⁻¹.

-

Carbonate C=O Stretch: A very strong, sharp absorption band is expected between 1750-1770 cm⁻¹ for the carbonate carbonyl.

-

Alkene C=C Stretch: A medium-intensity peak around 1645-1655 cm⁻¹ indicates the carbon-carbon double bond of the allyl group.

-

C-O Stretch: Strong C-O stretching bands for the carbonate ester will be present in the 1200-1300 cm⁻¹ region.

Section 5: Safety & Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is a top priority. Alloc-OSu is an activated chemical and must be handled with appropriate care.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3][4]

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Handle as a moisture-sensitive compound. Keep containers tightly sealed when not in use.

Conclusion

N-(Allyloxycarbonyloxy)succinimide is a reagent of significant utility, and a comprehensive understanding of its physical properties is essential for its effective and safe application. Its low melting point, solubility in common aprotic organic solvents, and specific thermal and spectroscopic characteristics are all key data points that inform its use in the laboratory. By adhering to the storage, handling, and experimental protocols outlined in this guide, researchers can ensure the integrity of the reagent and achieve more reliable and reproducible results in their synthetic applications, from complex peptide synthesis to the development of novel materials.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]

-

ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. [Link]

-

PubChem. N-(Allyloxycarbonyloxy)succinimide. [Link]

-

ResearchGate. IR spectrum (in chloroform) of 2-(1,1-bis(4-(allyloxy)phenyl). [Link]

-

National Institute of Standards and Technology. Succinimide - the NIST WebBook. [Link]

-

SpectraBase. Succinimide - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. Succinimide | 123-56-8 [chemicalbook.com]

- 2. N-(Allyloxycarbonyloxy)succinimide | 135544-68-2 [chemicalbook.com]

- 3. N-(Allyloxycarbonyloxy)succinimide | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(Allyloxycarbonyloxy)succinimide 96 135544-68-2 [sigmaaldrich.com]

- 7. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Succinimide(123-56-8) 1H NMR spectrum [chemicalbook.com]

- 9. N-(Allyloxycarbonyloxy)succinimide(135544-68-2) 1H NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of Alloc-OSu in Modern Synthesis

An In-Depth Technical Guide to N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)

N-(Allyloxycarbonyloxy)succinimide, commonly abbreviated as Alloc-OSu, is a highly versatile reagent of significant interest in synthetic organic chemistry, particularly within the realms of peptide synthesis, bioconjugation, and polymer science.[1] Its chemical architecture strategically combines a reactive N-hydroxysuccinimide (NHS) ester with the orthogonally cleavable allyloxycarbonyl (Alloc) protecting group.[2] This dual functionality allows for the efficient and controlled modification of primary amines under mild conditions, making it an indispensable tool for the construction of complex molecular architectures, from therapeutic peptides to functionalized polymers.[1][2] This guide provides a detailed exploration of the chemical structure, properties, reaction mechanisms, and practical applications of Alloc-OSu for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Alloc-OSu is an organic compound that typically appears as a white solid or a colorless to almost colorless liquid.[1][3] Its stability is sensitive to moisture and heat, necessitating storage at refrigerated temperatures (2-8°C) under an inert atmosphere to maintain its integrity and reactivity.[4][5][6]

Chemical Structure

The molecular structure of Alloc-OSu consists of a succinimide ring linked to an allyloxycarbonyl group via an oxygen atom.[5] This arrangement is key to its function, providing both a reactive site and a protective moiety in a single molecule.

Orthogonal Protection: The Allyloxycarbonyl (Alloc) Group

The allyloxycarbonyl (Alloc) group serves as a robust protecting group for the amine it becomes attached to, preventing unwanted side reactions during subsequent synthetic steps. [2]What makes the Alloc group exceptionally valuable is its unique and mild deprotection mechanism, which is "orthogonal" to many other protecting groups used in peptide synthesis, such as acid-labile Boc groups or base-labile Fmoc groups. [2][7][8] Deprotection is achieved under neutral conditions using a transition metal catalyst, typically a palladium(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger (e.g., phenylsilane, PhSiH₃). [2][8][9]This selective removal allows for precise, stepwise modifications in the synthesis of complex molecules without disturbing other protected functional groups. [2]

Core Applications in Scientific Research and Development

The unique chemical properties of Alloc-OSu make it a valuable reagent in several advanced scientific fields.

-

Peptide Synthesis : Alloc-OSu is widely used to introduce the Alloc protecting group onto the side chains of amino acids (e.g., Lysine) or as a temporary N-terminal protecting group in Solid-Phase Peptide Synthesis (SPPS). [1][10][11]Its orthogonal cleavage is particularly advantageous for the on-resin synthesis of cyclic peptides, where side-chain deprotection and cyclization are required while the peptide remains anchored to the solid support. [8][9][12]* Bioconjugation : The ability of Alloc-OSu to efficiently react with amines on biomolecules makes it a key tool for bioconjugation. [1]It can be used to link proteins, antibodies, and other biological macromolecules to various payloads, such as drugs, imaging agents, or affinity tags, which is fundamental in the development of antibody-drug conjugates (ADCs) and diagnostic agents. [1][13]* Polymer Chemistry : Alloc-OSu serves as a precursor in the synthesis of functional cyclic carbonate monomers. [2][3][4]These monomers can be polymerized to create advanced polymers with tailored properties for applications in drug delivery systems and materials science. [1][2]* Glycopeptide Synthesis : The reagent is a premier choice for synthesizing glycopeptide scaffolds, which are crucial for studying biological signaling and developing new therapeutics that mimic naturally occurring glycosylated peptides. [2][3][4]

Experimental Protocol: Amine Labeling with Alloc-OSu

This protocol provides a self-validating, generalized methodology for the covalent labeling of primary amines in proteins or other biomolecules using Alloc-OSu. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Mandatory Visualization: Experimental Workflow

Step-by-Step Methodology

-

Reagent Preparation:

-

Reaction Buffer: Prepare a suitable buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer and adjust the pH to between 7.5 and 8.5.

-

Causality: The amine must be in its deprotonated, nucleophilic state (-NH₂) to react. This pH range provides a compromise between ensuring sufficient amine reactivity and minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH. [14] * Biomolecule Solution: Dissolve the protein or other amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

-

Alloc-OSu Stock Solution: Immediately before use, prepare a concentrated stock solution of Alloc-OSu (e.g., 10-100 mM) in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Causality: Alloc-OSu is susceptible to hydrolysis. Using an anhydrous solvent and preparing the solution just before the experiment prevents premature degradation of the reagent.

-

-

-

Labeling Reaction:

-

Add a calculated molar excess of the Alloc-OSu stock solution to the biomolecule solution while gently vortexing. The molar ratio will depend on the desired degree of labeling and the number of available amines.

-

Expertise Insight: Start with a 5- to 20-fold molar excess of Alloc-OSu over the biomolecule. The optimal ratio must be determined empirically for each specific system.

-

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

To terminate the reaction, add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Causality: The quenching buffer contains an excess of primary amines that will react with and consume any remaining unreacted Alloc-OSu, preventing further modification of the target biomolecule.

-

-

-

Purification of the Conjugate:

-

Remove unreacted Alloc-OSu, the quenching agent, and the N-hydroxysuccinimide byproduct via size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

Self-Validation: The choice of purification method depends on the size of the biomolecule and the scale of the reaction. Successful purification is validated by analyzing the final product for purity and the absence of small-molecule contaminants.

-

-

References

- The Chemistry of Aloc-OSu: A Versatile Building Block for Innov

- Aloc-OSu - Chem-Impex.

- N-(Allyloxycarbonyloxy)succinimide | 135544-68-2. ChemicalBook.

- N-(Allyloxycarbonyloxy)succinimide - LookChem. LookChem.

- 135544-68-2, N-(Allyloxycarbonyloxy)succinimide Formula. ECHEMI.

- N-(Allyloxycarbonyloxy)succinimide 96 135544-68-2. Sigma-Aldrich.

- N-(Allyloxycarbonyloxy)succinimide 96 135544-68-2. Sigma-Aldrich.

- Buy N-(Allyloxycarbonyloxy)succinimide | 135544-68-2. Smolecule.

- N-(Allyloxycarbonyloxy)succinimide | C8H9NO5 | CID 11788855. PubChem.

- 135544-68-2|N-(Allyloxycarbonyloxy)succinimide|BLD Pharm. BLD Pharm.

- Application Notes and Protocols for Amine Labeling and Bioconjug

- The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..

- A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. PubMed.

- Chemical Synthesis of site-selective advanced glycation endproducts in α-synuclein and its fragments Electronic Supporting Info. The Royal Society of Chemistry.

- Peptide synthesis. Wikipedia.

- Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. PubMed.

- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF.

- Advances in Bioconjug

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(Allyloxycarbonyloxy)succinimide | 135544-68-2 [chemicalbook.com]

- 4. N-(Allyloxycarbonyloxy)succinimide|lookchem [lookchem.com]

- 5. Buy N-(Allyloxycarbonyloxy)succinimide | 135544-68-2 [smolecule.com]

- 6. 135544-68-2|N-(Allyloxycarbonyloxy)succinimide|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(Allyloxycarbonyloxy)succinimide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu), a valuable reagent in modern organic and medicinal chemistry. Primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group, Alloc-OSu offers a versatile and efficient means of protecting amine functionalities. This document delves into the prevalent synthetic methodologies, offering detailed, field-proven protocols. It further explores the mechanistic underpinnings of these reactions, critical safety considerations, and robust analytical techniques for product validation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of Alloc-OSu synthesis.

Introduction: The Significance of the Alloc Protecting Group

In the intricate world of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the selective protection and deprotection of functional groups is paramount. The allyloxycarbonyl (Alloc) group has emerged as a highly versatile protecting group for amines due to its stability under a wide range of reaction conditions and its unique deprotection pathway.[1] The deprotection is typically achieved under mild conditions using palladium catalysis, offering an orthogonal strategy to other common protecting groups like Boc and Fmoc.[2][3]

N-(Allyloxycarbonyloxy)succinimide, also known as Alloc-OSu, is an efficient reagent for the introduction of the Alloc group.[4] Its activated N-hydroxysuccinimide (NHS) ester functionality allows for a clean and high-yielding reaction with primary and secondary amines to form stable carbamates.[4] This guide will provide a detailed exploration of the synthesis of this important reagent.

Synthetic Strategies and Mechanistic Insights

There are two primary and highly effective methods for the synthesis of N-(Allyloxycarbonyloxy)succinimide. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Reaction of N-Hydroxysuccinimide with Allyl Chloroformate

This is the most direct and widely employed method for the synthesis of Alloc-OSu.[4] The reaction involves the acylation of N-hydroxysuccinimide (NHS) with allyl chloroformate in the presence of a suitable base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Mechanistic Rationale:

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The triethylamine deprotonates the hydroxyl group of N-hydroxysuccinimide, increasing its nucleophilicity. The resulting hydroxysuccinimide anion then attacks the electrophilic carbonyl carbon of allyl chloroformate. The tetrahedral intermediate subsequently collapses, eliminating a chloride ion to yield the desired product and triethylammonium chloride.

[N,N'-Disuccinimidyl Carbonate] + [Allyl Alcohol] --(Triethylamine)--> [N-(Allyloxycarbonyloxy)succinimide] + [N-Hydroxysuccinimide]

Caption: General experimental workflow for the synthesis of Alloc-OSu.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(Allyloxycarbonyloxy)succinimide.

-

Appearance: Colorless oil or a white to off-white low-melting solid. [4]* Molecular Formula: C₈H₉NO₅

-

Molecular Weight: 199.16 g/mol

-

Storage: Store at 2-8°C under an inert atmosphere, as the compound is sensitive to moisture and heat.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is the primary method for structural confirmation. The expected signals are:

-

δ ~5.95 (m, 1H, -CH=CH₂)

-

δ ~5.40 (dd, 1H, =CH₂)

-

δ ~5.30 (dd, 1H, =CH₂)

-

δ ~4.80 (d, 2H, -O-CH₂-CH=)

-

δ ~2.85 (s, 4H, -C(O)CH₂CH₂C(O)-)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~168.9 (-C(O) of succinimide)

-

δ ~150.8 (-O-C(O)-O-)

-

δ ~130.5 (-CH=)

-

δ ~120.7 (=CH₂)

-

δ ~70.9 (-O-CH₂-)

-

δ ~25.5 (-CH₂- of succinimide)

-

-

Infrared (IR) Spectroscopy (neat):

-

~1815 cm⁻¹ (C=O stretch, imide)

-

~1780 cm⁻¹ (C=O stretch, imide)

-

~1740 cm⁻¹ (C=O stretch, carbonate)

-

~1645 cm⁻¹ (C=C stretch, alkene)

-

Safety and Handling

A rigorous adherence to safety protocols is crucial when handling the reagents involved in this synthesis.

Reagent Safety Summary:

| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Allyl Chloroformate | GHS02, GHS05, GHS06 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection. [5] |

| N-Hydroxysuccinimide | GHS07 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. |

| Triethylamine | GHS02, GHS05, GHS07 | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or if inhaled. | Keep container tightly closed. Wear protective gloves/protective clothing/eye protection/face protection. |

| N,N'-Disuccinimidyl Carbonate | GHS07 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. |

| Dichloromethane | GHS07, GHS08 | Causes skin irritation. Causes serious eye irritation. May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. |

| Acetonitrile | GHS02, GHS07 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. Causes serious eye irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |

Handling Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

Allyl chloroformate is highly corrosive and toxic; handle with extreme care and avoid inhalation of vapors. [5]* Reactions should be conducted under an inert atmosphere where anhydrous conditions are required to prevent hydrolysis of reagents and products.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction. | Ensure all reagents are pure and anhydrous. Extend the reaction time and continue monitoring by TLC. |

| Degradation of product during work-up. | Minimize the duration of aqueous washes. Ensure the pH of the aqueous layers is appropriate to keep the product in the organic phase. | |

| Presence of Starting Material | Insufficient reagent or short reaction time. | Use a slight excess of the acylating agent (allyl chloroformate or DSC). Increase the reaction time. |

| Presence of NHS/Succinimide Byproduct | Inefficient work-up. | Perform thorough aqueous washes, particularly with saturated sodium bicarbonate solution, as NHS is water-soluble. [5] |

Conclusion

The synthesis of N-(Allyloxycarbonyloxy)succinimide is a well-established and reliable process that provides access to a key reagent for the introduction of the Alloc protecting group. Both the N-hydroxysuccinimide/allyl chloroformate and the N,N'-disuccinimidyl carbonate/allyl alcohol routes are effective, with the choice depending on laboratory-specific factors. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently synthesize high-purity Alloc-OSu for their synthetic needs. The insights into the reaction mechanisms and troubleshooting strategies provided herein are intended to empower scientists to optimize this synthesis and apply it effectively in their research and development endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl chloroformate, 97%. Retrieved from [Link]

-

LookChem. (n.d.). N-(Allyloxycarbonyloxy)succinimide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

PubChem. (n.d.). N-(Allyloxycarbonyloxy)succinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

- Google Patents. (n.d.). CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

-

King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

The Sceptical Chymist. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

NIH. (n.d.). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Retrieved from [Link]

-

Reddit. (2019, October 13). flash column chromatography (silica) of N-hydroxysuccinimidyl ester. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN106432037B - Pollution-free preparation method of N-bromosuccinimide.

Sources

An In-depth Technical Guide to the Solubility of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)

Abstract: N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) is a widely utilized amine-reactive reagent for introducing the allyloxycarbonyl (Alloc) protecting group in peptide synthesis, bioconjugation, and materials science.[1][2] The successful application of Alloc-OSu is fundamentally dependent on its solubility and solution-state stability, factors that are often inadequately detailed in standard technical data sheets. This guide provides a comprehensive analysis of the solubility characteristics of Alloc-OSu, grounded in both theoretical principles and practical, field-proven methodologies. We present qualitative solubility data in common laboratory solvents, explain the critical impact of hydrolytic instability, and provide detailed, self-validating protocols for researchers to experimentally determine solubility and assess aqueous stability. This document is intended for researchers, chemists, and drug development professionals who require a deeper understanding of Alloc-OSu's behavior in solution to ensure reproducible and optimal results in their experimental workflows.

Introduction to N-(Allyloxycarbonyloxy)succinimide

Chemical Identity and Core Function

N-(Allyloxycarbonyloxy)succinimide, commonly abbreviated as Alloc-OSu, is a carbonate-activated ester of N-hydroxysuccinimide (NHS). Its primary function is to react efficiently with primary and secondary amines to form a stable carbamate linkage, thereby installing the versatile Alloc protecting group.

Table 1: Chemical Identity of N-(Allyloxycarbonyloxy)succinimide

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | [3] |

| Common Synonyms | Alloc-OSu, Allyl N-succinimidyl carbonate | [2][4] |

| CAS Number | 135544-68-2 | [1][2] |

| Molecular Formula | C₈H₉NO₅ | [3] |

| Molecular Weight | 199.16 g/mol | [3] |

| Appearance | White solid or liquid (Melting Point ~21°C) |[1][4] |

The Imperative of Solubility in Alloc-OSu Applications

The utility of Alloc-OSu in synthetic chemistry hinges on its dissolution in a solvent that is compatible with the substrate (e.g., peptide, protein, or small molecule) and the reaction conditions. Poor solubility leads to low reaction efficiency, inaccurate stoichiometry, and potential precipitation issues. Conversely, an improper choice of solvent can accelerate the degradation of the reagent, rendering it inactive before it can react with the target amine. This guide addresses this critical knowledge gap by providing a framework for understanding and managing the solubility of Alloc-OSu.

Physicochemical Profile and Qualitative Solubility

The structure of Alloc-OSu contains both a relatively nonpolar allyl group and a highly polar N-hydroxysuccinimide ester moiety. This amphiphilic character dictates its solubility profile. As with most N-hydroxysuccinimide esters, Alloc-OSu exhibits favorable solubility in polar aprotic organic solvents.[5][6] Its behavior in aqueous media, however, is dominated by its reactivity.

Table 2: Qualitative Solubility and Behavior of Alloc-OSu in Common Laboratory Solvents

| Solvent | Type | Expected Solubility | Rationale & Expert Insight |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A preferred solvent for NHS esters, effectively solvating the polar functional groups. Anhydrous grade is essential to prevent premature hydrolysis.[5][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, an excellent choice for creating concentrated stock solutions. Must be anhydrous.[6][7] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent in reversed-phase HPLC, making it useful for reaction monitoring and purification. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | Suitable for organic synthesis applications where substrates are also soluble in chlorinated solvents.[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Often used in organic synthesis; peroxide-free grades should be used to avoid unwanted side reactions. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderately Soluble | Lower polarity may limit the achievable concentration compared to DMF or DMSO. |

| Water / Aqueous Buffers | Polar Protic | Sparingly Soluble & Unstable | While a predicted solubility is ~23.9 mg/mL, this is misleading.[8] Alloc-OSu is highly susceptible to rapid hydrolysis, especially at neutral to alkaline pH.[7][9] Dissolution is a race against degradation. |

The Decisive Factor: Hydrolytic Instability

The central challenge in working with Alloc-OSu and other NHS esters is their inherent reactivity with water. The ester linkage is susceptible to nucleophilic attack by water, a process known as hydrolysis.

This reaction (Figure 1) cleaves the active ester, releasing N-hydroxysuccinimide (NHS) and an unstable allyloxycarbamic acid, which quickly decomposes. The resulting products are incapable of reacting with amines, leading to a loss of reagent activity.

The rate of hydrolysis is highly pH-dependent. While the ester is reasonably stable under acidic conditions, the rate of hydrolysis increases dramatically as the pH rises into the neutral and alkaline ranges.[6][7] The half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[7]

Expert Insight: This pH-dependent instability is the reason why bioconjugation reactions with NHS esters are performed in a narrow pH window, typically between 7.2 and 8.5. This range represents a critical compromise: it is high enough to ensure the target primary amines on a protein are deprotonated and nucleophilic, but not so high as to cause instantaneous hydrolysis of the reagent.[5][7] Therefore, when considering "aqueous solubility," one is truly evaluating the kinetics of dissolution versus the kinetics of hydrolysis.

Protocol: Experimental Determination of Solubility

For applications requiring precise concentrations, the qualitative data in Table 2 may be insufficient. The following protocol provides a robust, self-validating method for determining the quantitative solubility of Alloc-OSu in a non-reactive organic solvent using the saturated solution method.

Workflow for Solubility Determination

Caption: Gravimetric workflow for determining Alloc-OSu solubility.

Materials and Reagents

-

N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)

-

Anhydrous-grade organic solvent of interest (e.g., DMF, Acetonitrile)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Vortexer or orbital shaker

-

Constant temperature incubator or water bath

-

Centrifuge

-

Precision pipettes

-

Vacuum evaporator (e.g., rotary evaporator or centrifugal concentrator)

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 50 mg of Alloc-OSu into a pre-weighed glass vial. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly. Place it on a shaker or vortexer in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium saturation.

-

Validation of Equilibrium (Trustworthiness Pillar): After 24 hours, visually inspect the vial to confirm that a small amount of undissolved solid remains. If all the solid has dissolved, the solution is not saturated. In this case, add more Alloc-OSu and continue agitation for another 24 hours. The presence of excess solid is essential for a valid measurement.

-

Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise aliquot (e.g., 200 µL) of the clear supernatant without disturbing the solid pellet. Transfer it to a new, pre-weighed vial. Record the exact volume transferred.

-

Solvent Evaporation: Remove the solvent from the aliquot under vacuum until a constant dry weight is achieved.

-

Gravimetric Analysis: Weigh the vial containing the dried residue. Subtract the initial weight of the empty vial to determine the mass of the dissolved Alloc-OSu.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Protocol: Assessing Apparent Solubility and Stability in Aqueous Media

This protocol does not measure true thermodynamic solubility but provides a functionally critical assessment of how quickly Alloc-OSu dissolves and subsequently hydrolyzes in an aqueous buffer. It uses UV-Vis spectrophotometry to detect the release of the N-hydroxysuccinimide byproduct, which absorbs light at ~260 nm.[10][11]

Workflow for Aqueous Stability Assessment

Caption: UV-based workflow for assessing aqueous stability.

Materials and Reagents

-

Alloc-OSu

-

Anhydrous Acetonitrile (ACN) or DMSO

-

Amine-free aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4)[10]

-

UV-Vis Spectrophotometer with quartz cuvettes

-

Magnetic stirrer and micro-stir bar

Step-by-Step Methodology

-

Instrument Setup: Set the spectrophotometer to read absorbance at 260 nm in kinetic mode.

-

Blank Measurement: Fill a cuvette with 1.0 mL of the amine-free buffer. Place it in the spectrophotometer and zero the instrument.

-

Stock Solution Preparation: Immediately before the experiment, prepare a concentrated stock solution of Alloc-OSu (e.g., 10-20 mg/mL) in anhydrous ACN.[11]

-

Initiating the Reaction: Remove the blank cuvette. Add a micro-stir bar. Place it on a magnetic stir plate adjacent to the spectrophotometer. Pipette a fresh 1.0 mL of buffer into the cuvette.

-

Critical Step (Trustworthiness Pillar): Start the kinetic measurement on the spectrophotometer. As it begins, inject a small, precise volume of the Alloc-OSu stock solution (e.g., 10 µL) into the stirring buffer. The goal is to achieve a final concentration typical for a conjugation reaction. Rapid and thorough mixing is crucial for an accurate reading.

-

Data Acquisition: Record the absorbance at 260 nm every 15-30 seconds for at least 30 minutes.

-

Data Interpretation:

-

Plot Absorbance (A260) versus Time (minutes).

-

The initial absorbance reading immediately after mixing (t ≈ 0) reflects the initial dissolution of the reagent.

-

The subsequent increase in absorbance over time is directly proportional to the rate of hydrolysis and the release of the NHS byproduct. A steep slope indicates rapid degradation, while a shallow slope suggests greater stability under those conditions.

-

Field Insights & Best Practices

-

Stock Solutions: Always prepare stock solutions of Alloc-OSu in high-quality, anhydrous polar aprotic solvents like DMF or DMSO.[7][12] Prepare them immediately before use, as even trace atmospheric moisture can cause degradation in solution over time.[9]

-

Storage: Store solid Alloc-OSu at its recommended temperature (typically 2-8°C), tightly sealed, and preferably under an inert atmosphere (e.g., argon or nitrogen) or with a desiccant.[1][4]

-

Reaction Additions: When performing reactions in aqueous media, add the Alloc-OSu stock solution dropwise to the vortexing or stirring aqueous solution of the substrate.[13] This technique minimizes localized high concentrations of the organic solvent and promotes rapid dissolution and reaction over hydrolysis.

-

Buffer Selection: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation step, as they will compete with the target molecule for reaction with the Alloc-OSu.[7][12] These reagents are, however, excellent for quenching the reaction once it is complete.

Conclusion

N-(Allyloxycarbonyloxy)succinimide is an effective reagent whose performance is inextricably linked to its solubility and solution stability. While highly soluble in common anhydrous organic solvents like DMF and DMSO, its use in aqueous systems is a kinetic balance between dissolution, reaction, and inevitable hydrolysis. By understanding the underlying chemical principles and employing the robust experimental protocols detailed in this guide, researchers can confidently prepare and use Alloc-OSu solutions, leading to more reliable, reproducible, and successful outcomes in their synthetic and bioconjugation endeavors.

References

-

LookChem. N-(Allyloxycarbonyloxy)succinimide. LookChem. Available at: [Link]

-

Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. Available at: [Link]

-

G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Available at: [Link]

-

Menger, F. M., & Smith, J. H. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087–3092. Available at: [Link]

-

G-Biosciences. Protein Cross-linkers handbook and selection guide. G-Biosciences. Available at: [Link]

-

PubChem. N-(Allyloxycarbonyloxy)succinimide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(Allyloxycarbonyloxy)succinimide | 135544-68-2 [chemicalbook.com]

- 3. N-(Allyloxycarbonyloxy)succinimide | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. 135544-68-2 | Alloc-OSu | Protective Groups | Ambeed.com [ambeed.com]

- 9. N-Hydroxysuccinimide active ester [schem.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Mechanism of Allyloxycarbonyl (Alloc) Protection for Amines

Abstract

The allyloxycarbonyl (Alloc) group stands as a cornerstone in modern synthetic chemistry, particularly in the nuanced art of peptide, carbohydrate, and complex natural product synthesis.[1] Its utility is anchored in its unique deprotection mechanism—a mild, palladium-catalyzed allylic cleavage that confers upon it orthogonality to the vast majority of other common amine-protecting groups.[1][2] This guide provides a comprehensive exploration of the Alloc group, from the fundamental principles of its installation to the intricate catalytic cycle of its removal. We will dissect the causality behind experimental choices, present field-proven protocols, and visualize the core mechanisms to provide researchers, scientists, and drug development professionals with a definitive resource for leveraging the Alloc group in their synthetic endeavors.

The Strategic Value of the Alloc Group: An Introduction

In multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The ideal protecting group must be easily introduced, robust enough to withstand various reaction conditions, and selectively removable under mild conditions that leave the rest of the molecule unscathed.[1] The Alloc group, a carbamate-based protecting moiety, excels in this role.

Its defining feature is its stability across a broad pH range, rendering it inert to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used for 9-fluorenylmethyloxycarbonyl (Fmoc) group removal.[3][4] This orthogonality is not merely a convenience; it is an enabling tool for the synthesis of complex architectures like cyclic peptides, branched glycopeptides, and sensitive natural products where multiple, independent deprotection events are required.[1][5][6]

The Protection Mechanism: Formation of the Alloc-Amine

The introduction of the Alloc group is a straightforward and typically high-yielding acylation reaction. The mechanism hinges on the nucleophilic attack of the primary or secondary amine onto an activated carbonyl of an Alloc-donating reagent.

Core Mechanism: The most common reagents are allyl chloroformate (Alloc-Cl) and diallyl dicarbonate (Alloc₂O).[2] The reaction is typically performed in the presence of a mild base (e.g., NaHCO₃, pyridine, or triethylamine) which serves to neutralize the acidic byproduct (HCl or its equivalent), driving the reaction to completion.[2][4]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the allyl chloroformate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.

-

Deprotonation: The base removes the proton from the nitrogen, yielding the neutral Alloc-protected amine.

Visualizing the Protection Mechanism

Caption: Mechanism of amine protection using Alloc-Cl.

Field-Proven Experimental Protocol: Alloc Protection

This protocol is a representative example for the protection of a primary amine.[2]

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in a biphasic mixture of tetrahydrofuran (THF) and water (1:1).

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 6.0 equiv) to the mixture and stir at room temperature.

-

Reagent Addition: Add allyl chloroformate (3.0 equiv) dropwise to the stirring suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, extract the mixture with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography to yield the pure Alloc-protected amine.

The Core Mechanism: Palladium-Catalyzed Deprotection

The hallmark of the Alloc group is its cleavage under exceptionally mild conditions, orchestrated by a palladium(0) catalyst. This process, often referred to as the Tsuji-Trost reaction, is a catalytic cycle that involves the formation of a π-allyl palladium intermediate.[7]

Causality Behind Experimental Choices:

-

Palladium(0) Source: The catalytic cycle is initiated by a Pd(0) species. While various precursors can be used, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most common.[1][2] It is a stable, 18-electron complex that readily dissociates in solution to provide the catalytically active 14-electron Pd(PPh₃)₂ species.

-

Inert Atmosphere: Pd(0) complexes are sensitive to oxidation by atmospheric oxygen, which would render the catalyst inactive. Therefore, these reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

The Allyl Scavenger: The π-allyl palladium complex formed during the cycle is electrophilic. If not intercepted, the liberated amine could potentially attack this complex, leading to undesired N-allylation.[8] To prevent this and to regenerate the Pd(0) catalyst, an "allyl scavenger" is added in stoichiometric excess.

There are two main classes of scavengers:[2]

-

Nucleophilic Scavengers: Soft nucleophiles like morpholine, dimedone, or barbituric acid attack the allyl group bound to the palladium, transferring the allyl group to the scavenger and reducing Pd(II) back to Pd(0).

-

Hydride Donors: Reagents like phenylsilane (PhSiH₃), tributyltin hydride (SnBu₃H), or borane complexes (Me₂NH•BH₃) deliver a hydride to the allyl group, which then undergoes reductive elimination to form propene and regenerate the Pd(0) catalyst.[2] Phenylsilane is often preferred due to its efficacy and the volatile nature of its byproducts.[9]

The Catalytic Cycle Deconstructed

-

Catalyst Activation: The Pd(PPh₃)₄ precursor releases one or two phosphine ligands to generate the active Pd(0)L₂ species (L = PPh₃).

-

Coordination: The Pd(0) catalyst coordinates to the double bond of the allyl group on the protected amine.

-

Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond, forming a cationic η³-π-allyl palladium(II) complex. This is the key cleavage step, releasing the carbamate anion.[2][7]

-

Decarboxylation: The resulting carbamate is unstable and rapidly decarboxylates (loses CO₂) to liberate the free amine.[2]

-

Nucleophilic Attack/Reductive Elimination: The allyl scavenger attacks the π-allyl complex. This regenerates the Pd(0)L₂ catalyst, which can then enter another cycle.

Visualizing the Deprotection Catalytic Cycle

Caption: The catalytic cycle of Pd(0)-mediated Alloc deprotection.

Alternative Deprotection: Metal-Free Strategies

While palladium catalysis is the gold standard, concerns over residual metal contamination in pharmaceutical applications and the drive for more sustainable methods have led to alternatives. A notable metal-free approach involves the use of iodine.[10]

Mechanism: The reaction proceeds via an iodocyclization mechanism. Iodine activates the allyl double bond, leading to an intramolecular attack by the carbamate's carbonyl oxygen. The resulting iodomethyldioxolane imine intermediate is then hydrolyzed by water present in the reaction mixture to release the free amine.[10] This method avoids heavy metal catalysts and often utilizes more environmentally benign solvents.[10]

Orthogonality in Practice: A Comparative Overview

The strategic power of the Alloc group is best illustrated by comparing its stability and cleavage conditions with other common amine protecting groups.

| Protecting Group | Abbreviation | Protection Method | Cleavage Conditions | Orthogonal To |

| Allyloxycarbonyl | Alloc | Alloc-Cl, Base | Pd(0), Allyl Scavenger (Neutral) [2] | Boc, Fmoc, Cbz, Trt[11] |

| tert-Butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (e.g., TFA)[12] | Fmoc, Alloc, Cbz |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine)[4] | Boc, Alloc, Cbz |

| Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂/Pd)[12] | Boc, Fmoc |

Practical Protocols and Data

Field-Proven Experimental Protocol: Alloc Deprotection

This protocol is a representative example for the deprotection of an Alloc-protected amine using a palladium catalyst and phenylsilane scavenger.[2][7]

-

Setup: Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an Argon atmosphere.

-

Scavenger Addition: Add phenylsilane (PhSiH₃, 7.0-20.0 equiv) to the solution.[1][2]

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.1 equiv) to the reaction mixture.

-

Reaction: Stir the mixture at 0 °C to room temperature for 1 hour. Monitor progress by TLC or LC-MS. The reaction is often rapid, with deprotection complete in 30-60 minutes.[1]

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography to isolate the deprotected amine.

Quantitative Data Summary

| Process | Reagents | Solvent | Temp. | Time | Typical Yield |

| Protection | Amine, Alloc-Cl (3 eq.), NaHCO₃ (6 eq.) | THF/H₂O | RT | 12 h | 85-95%[2] |

| Deprotection | Alloc-Amine, Pd(PPh₃)₄ (0.1 eq.), PhSiH₃ (10-20 eq.) | CH₂Cl₂ | 0 °C - RT | 30-60 min | >90%[1][9] |

Conclusion

The Allyloxycarbonyl (Alloc) protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ease of introduction, general stability, and, most critically, its unique palladium-catalyzed deprotection mechanism provide a level of orthogonality essential for modern, complex molecular synthesis. Understanding the intricacies of the catalytic cycle—from catalyst activation to the crucial role of the allyl scavenger—empowers researchers to troubleshoot and optimize their synthetic routes. As chemistry evolves towards more sustainable practices, the development of metal-free cleavage methods further expands the applicability and appeal of this indispensable protecting group.

References

-

Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

-

Protheragen. (n.d.). Allyl Chloroformate: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18052, Allyl chloroformate. Retrieved from [Link]

- Váradi, A., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.

-

Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?. Retrieved from [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Shalaby, M. A., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 25(30), 5557-5562.

-

Proprep. (n.d.). What is an Alloc protecting group, and how is it utilized in the selective protection of alcohols?. Retrieved from [Link]

- van der Veken, P., et al. (1998). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and ureas. Tetrahedron Letters, 39(20), 3367-3370.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

PubMed. (2007). DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol. Retrieved from [Link]

-

CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]

- Rull-Barull, M., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

- Corey, E. J., & Suggs, J. W. (1973). Cleavage of allyloxycarbonyl protecting group from oxygen and nitrogen under mild conditions by nickel carbonyl. The Journal of Organic Chemistry, 38(18), 3224-3224.

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2025). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

- Lemaire, M., et al. (1995). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Tetrahedron Letters, 36(25), 4403-4404.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One moment, please... [total-synthesis.com]

- 3. peptide.com [peptide.com]

- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cem.de [cem.de]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Gatekeeper of Amine Protection: An In-Depth Technical Guide to the Stability and Storage of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)

For researchers, scientists, and professionals in the dynamic field of drug development and peptide chemistry, the integrity of starting materials is paramount. Among the arsenal of amine-protecting group reagents, N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) holds a significant position due to its unique deprotection chemistry. However, its efficacy is intrinsically linked to its stability. This technical guide provides a comprehensive exploration of the stability profile of Alloc-OSu, offering field-proven insights into its storage, handling, and the causality behind its degradation pathways. Our aim is to equip you with the knowledge to ensure the reliability and reproducibility of your synthetic endeavors.

The Chemical Identity and Significance of Alloc-OSu

N-(Allyloxycarbonyloxy)succinimide, often abbreviated as Alloc-OSu, is a vital reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is lauded for its orthogonality to the more common acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, a characteristic that is indispensable in complex, multi-step syntheses.[1][2][3][4] Its removal under mild, palladium(0)-catalyzed conditions allows for selective deprotection without compromising other sensitive functionalities within the molecule.[1][5] This unique feature has cemented its role in solid-phase peptide synthesis (SPPS), the synthesis of complex natural products, and carbohydrate chemistry.[1][6]

| Property | Value |

| Molecular Formula | C₈H₉NO₅ |

| Molecular Weight | 199.16 g/mol |

| Appearance | White to off-white solid or liquid |

| Melting Point | Approximately 21 °C |

| Density | Approximately 1.287 g/mL at 25 °C |

The Achilles' Heel: Understanding the Degradation Pathways of Alloc-OSu

The stability of Alloc-OSu is a critical factor that dictates its shelf-life and performance in chemical reactions. Degradation can lead to reduced yields, formation of impurities, and ultimately, failure of the synthetic step. The two primary moieties susceptible to degradation are the N-hydroxysuccinimide (NHS) ester and the allyloxycarbonyl (Alloc) group itself.

Hydrolysis of the N-Hydroxysuccinimide Ester: The Primary Concern

The most significant and immediate stability concern for Alloc-OSu, as with all NHS esters, is its susceptibility to hydrolysis.[1] The presence of moisture initiates the cleavage of the ester bond, leading to the formation of N-hydroxysuccinimide (NHS) and allyloxycarbonic acid, which is unstable and readily decomposes to allyl alcohol and carbon dioxide.

Caption: Hydrolytic degradation pathway of Alloc-OSu.

This hydrolytic degradation is significantly accelerated by:

-

Elevated pH: Basic conditions dramatically increase the rate of hydrolysis.

-

Increased Temperature: Higher temperatures provide the activation energy needed for the hydrolytic reaction to proceed more rapidly.

The consequence of this degradation is a decrease in the active ester concentration, leading to inefficient acylation of the target amine. This results in lower yields of the desired Alloc-protected product and complicates purification due to the presence of byproducts.

Stability of the Allyloxycarbonyl (Alloc) Group

The Alloc group itself is remarkably stable under a wide range of conditions, which is the very basis of its utility as an orthogonal protecting group.[1][2]

-

Acidic Conditions: The Alloc group is stable to the acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid).[1] While some sources suggest that very strong acidic conditions could potentially cleave the Alloc group, it is generally considered robust for typical synthetic manipulations.[7]

-

Basic Conditions: It is resistant to the basic conditions, such as piperidine in DMF, used for the cleavage of the Fmoc group.[1][2]

-

Oxidative and Photolytic Conditions: While specific forced degradation studies on the Alloc group under oxidative and photolytic stress are not extensively documented in readily available literature, its general stability profile suggests a higher resistance compared to more labile protecting groups. However, for rigorous stability assessments, these conditions should be experimentally evaluated.

The primary route of Alloc group cleavage is through palladium(0)-catalyzed allylic substitution.[1][5] This selective removal is the cornerstone of its application in orthogonal synthesis strategies.

Recommended Storage and Handling: A Practical Guide

To mitigate degradation and ensure the long-term viability of Alloc-OSu, adherence to strict storage and handling protocols is essential.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C .[8] For long-term storage, -20 °C is recommended.[9] | Minimizes the rate of hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Excludes atmospheric moisture, the primary driver of hydrolysis. |

| Container | Use a tightly sealed, opaque container . | Prevents exposure to moisture and light. |

| Handling | Handle in a dry environment (e.g., glove box or under a stream of inert gas). Use dry solvents and reagents. | Minimizes contact with moisture during weighing and dissolution. |

Upon receiving a new batch of Alloc-OSu, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to atmospheric moisture.

Experimental Workflow: Assessing the Stability of Alloc-OSu

A self-validating system for assessing the stability of Alloc-OSu involves a well-designed experimental protocol. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways and for developing a stability-indicating analytical method.

Caption: Workflow for forced degradation studies of Alloc-OSu.

Protocol for Forced Degradation Sample Preparation:

-

Stock Solution Preparation: Prepare a stock solution of Alloc-OSu in a dry, aprotic solvent such as acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 1-4 hours) due to the rapid degradation. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store a solid sample of Alloc-OSu and an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Photolytic Degradation: Expose a solid sample of Alloc-OSu and an aliquot of the stock solution to UV and visible light in a photostability chamber.

-

Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (2-8 °C) protected from light.

Stability-Indicating HPLC Method

A robust HPLC method should be able to separate the intact Alloc-OSu from its potential degradation products and any process-related impurities.

Recommended HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Impact of Alloc-OSu Instability on Synthetic Applications

The degradation of Alloc-OSu has significant downstream consequences, particularly in its primary application of peptide synthesis.